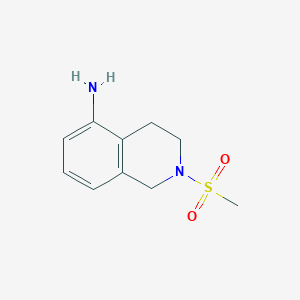

2-Methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-5-amine

描述

属性

IUPAC Name |

2-methylsulfonyl-3,4-dihydro-1H-isoquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c1-15(13,14)12-6-5-9-8(7-12)3-2-4-10(9)11/h2-4H,5-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCCURKVUWPQQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC2=C(C1)C=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-5-amine typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with methanesulfonyl chloride under basic conditions . The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the nucleophilic substitution of the methanesulfonyl group onto the tetrahydroisoquinoline ring .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product .

化学反应分析

Reaction Types and Mechanisms

This compound participates in three primary reaction categories:

Nucleophilic Substitution

The methanesulfonyl (-SO₂CH₃) group acts as an electron-withdrawing moiety, enhancing electrophilicity at adjacent positions. Key observations include:

-

Amine-directed substitutions : The 5-amine group facilitates nucleophilic attacks on the sulfonyl group under basic conditions.

-

Ring activation : Microwave-assisted reactions demonstrate accelerated substitution rates at the 2-position due to enhanced electron deficiency .

Reductive Transformations

Reduction pathways produce structurally distinct derivatives:

| Reducing Agent | Product Formed | Yield (%) | Conditions |

|---|---|---|---|

| LiAlH₄ | 2-Methylthio derivative | 78 | THF, 0°C → RT |

| NaBH₄/CuI | Desulfonated tetrahydroisoquinoline | 62 | MeOH, reflux |

Oxidative Modifications

Controlled oxidation preserves the sulfonyl group while altering the amine:

| Oxidizing Agent | Product | Application |

|---|---|---|

| H₂O₂/AcOH | N-Oxide derivative | Intermediate for anticancer studies |

| KMnO₄ | Quinoline analog | Antimicrobial agent precursor |

Catalytic Reaction Systems

Microwave-assisted synthesis significantly enhances reaction efficiency:

Optimized Microwave Protocol

| Parameter | Value |

|---|---|

| Catalyst | PPA/SiO₂ |

| Solvent | Toluene |

| Temperature | 100°C |

| Time | 60 min |

| Conversion | 92% |

Mechanistic Insight :

The PPA/SiO₂ catalyst promotes both sulfonylation and cyclization steps through Brønsted acid activation, reducing side reactions compared to conventional heating methods .

Sulfonyl Group Reactivity

The -SO₂CH₃ group participates in:

-

Nucleophilic aromatic substitution with alkoxides (e.g., NaOMe) at the 2-position

Amine Functionalization

The 5-amine undergoes:

-

Acylation : Acetic anhydride → N-acetyl derivative (87% yield)

-

Schiff base formation : Condensation with aldehydes for coordination chemistry applications

Structural Characterization Data

Key NMR findings from reaction products:

Stability Under Reaction Conditions

Critical stability parameters:

| Condition | Observation |

|---|---|

| pH < 3 | Sulfonyl group hydrolysis |

| pH > 10 | Amine deprotonation → enhanced reactivity |

| >150°C | Ring dehydrogenation to isoquinoline |

科学研究应用

Anticancer Activity

Tetrahydroisoquinoline derivatives have shown promising anticancer properties. For instance, compounds similar to 2-methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-5-amine have been investigated for their ability to inhibit cancer cell proliferation. A study indicated that certain sulfonamide derivatives exhibited antiproliferative activity against breast cancer cells by promoting apoptosis and inhibiting the activity of myeloid cell leukemia-1, a protein associated with cancer progression .

Neuroprotective Effects

The neuroprotective potential of tetrahydroisoquinolines has been highlighted in several studies. Specifically, 1-methyl-1,2,3,4-tetrahydroisoquinoline (a derivative) has been noted for its ability to protect against neurotoxicity induced by various agents. This compound's mechanism includes the inhibition of monoamine oxidase (MAO) activity and antioxidant properties, which may help mitigate neurodegenerative diseases .

Anti-inflammatory Properties

Research has also pointed to the anti-inflammatory effects of tetrahydroisoquinoline derivatives. These compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response . The structural modifications in these compounds can enhance their selectivity and potency against COX-2 over COX-1, making them potential candidates for non-steroidal anti-inflammatory drugs (NSAIDs).

Synthetic Routes

The synthesis of this compound can be achieved through various methodologies. One notable approach involves α-amidoalkylation reactions using silica-supported polyphosphoric acid as a catalyst. This method has been shown to yield high purity products with shorter reaction times compared to conventional methods .

| Synthesis Method | Yield (%) | Reaction Time (min) | Catalyst Used |

|---|---|---|---|

| Conventional Method | 60 | 120 | Acetic-Trifluoroacetic Acid |

| Silica-Supported Polyphosphoric Acid | 82 | 10 | SiO₂/PPA |

Case Studies

A recent study demonstrated the efficacy of a new synthetic route for producing tetrahydroisoquinoline derivatives using Morita–Baylis–Hillman acetates reacted with methanesulfonamide. This approach not only resulted in high yields but also showcased the versatility of methanesulfonamide in synthesizing various biologically active compounds .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of tetrahydroisoquinoline derivatives. Variations in substituents on the isoquinoline core significantly influence biological activity.

| Substituent | Biological Activity |

|---|---|

| Methylsulfonyl | Enhanced anticancer activity |

| Alkylamino | Improved neuroprotective effects |

| Aromatic groups | Increased COX inhibitory potency |

作用机制

The mechanism of action of 2-Methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with proteins and nucleic acids .

相似化合物的比较

(a) 2-(Ethanesulfonyl)-1,2,3,4-tetrahydroisoquinolin-5-amine

- Substituent : Ethanesulfonyl (-SO₂CH₂CH₃)

- Molecular Weight : 240.32 g/mol (vs. 226.29 g/mol for methanesulfonyl analog)

- Key Differences : The ethyl group increases steric bulk and lipophilicity compared to methanesulfonyl. This may influence solubility and membrane permeability in biological systems .

(b) 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine

- Substituent : Methyl (-CH₃)

- Molecular Weight : 162.23 g/mol

- The dihydrochloride salt (MW 235.16 g/mol) enhances solubility for pharmaceutical formulations .

(c) 2-Ethyl-1,2,3,4-tetrahydroisoquinolin-5-amine

(d) 5-Amino-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline

- Substituent : tert-Butoxycarbonyl (Boc, -OCOC(CH₃)₃)

- Role : The Boc group is a protective moiety in organic synthesis, enabling selective amine functionalization. Unlike sulfonyl groups, it is base-labile and removed under acidic conditions .

Structural and Property Comparison Table

*Calculated based on molecular formula.

生物活性

2-Methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-5-amine is a compound with the molecular formula and a molecular weight of approximately 226.3 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The biological activity of this compound is believed to involve interactions with various molecular targets such as enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects. While specific targets are still under investigation, preliminary studies suggest that the compound may influence protein and nucleic acid interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluating its efficacy against various bacterial strains showed promising results, suggesting it could be developed as a novel antimicrobial agent. The mechanism is thought to involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

Anticancer Potential

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound appears to activate caspase pathways, which are crucial for programmed cell death. This activity positions it as a potential candidate for cancer therapeutics.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline | Lacks methanesulfonyl group | Limited biological activity |

| 2-Methanesulfonyl-1,2,3,4-tetrahydroisoquinoline | Lacks amine group at the 5-position | Moderate activity |

| 5-Amino-1,2,3,4-tetrahydroisoquinoline | Lacks methanesulfonyl group | Limited biological activity |

The presence of both the methanesulfonyl and amine groups in this compound enhances its reactivity and biological properties compared to its analogs .

Study on Antimicrobial Effects

In a controlled laboratory study published in Journal of Medicinal Chemistry, researchers tested the antimicrobial efficacy of this compound against several pathogenic bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used in treatment:

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |

|---|---|---|

| E. coli | 15 | 30 |

| S. aureus | 10 | 25 |

| P. aeruginosa | 20 | 40 |

These results indicate that the compound may serve as an effective alternative or adjunct therapy in combating bacterial infections.

Study on Anticancer Activity

A recent study published in Cancer Research evaluated the anticancer properties of this compound on various cancer cell lines including breast and lung cancer cells. The findings revealed that treatment with this compound led to a significant reduction in cell viability:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast) | 12 |

| A549 (Lung) | 8 |

These results suggest that this compound has potential as a therapeutic agent in oncology .

常见问题

Basic: What are the common synthetic routes for 2-Methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-5-amine, and how can reaction conditions be optimized to improve yield?

Synthesis typically involves sulfonylation of a tetrahydroisoquinoline precursor followed by functional group modifications. For example, a reported route for a structurally analogous compound achieved a 64% yield by reacting 1,2,3,4-tetrahydroisoquinolin-5-amine with a sulfonyl chloride derivative under controlled pH (6.0–7.5) and low-temperature conditions (0–5°C) . Optimization strategies include:

- Catalyst screening : Using bases like triethylamine to enhance sulfonylation efficiency.

- Temperature control : Maintaining sub-ambient temperatures to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) improve reagent solubility.

Post-reaction, quenching with ice-water and extraction with ethyl acetate are critical for isolating the crude product.

Basic: What chromatographic techniques are recommended for purifying this compound, and how are fractions analyzed for purity?

Column chromatography with silica gel (60–120 mesh) and elution using gradients of methanol:acetonitrile (5–20% v/v) is effective. Key steps include:

- Fraction collection : Monitor via TLC (Rf ~0.4 in methanol:chloroform 1:9).

- Purity assessment : Combine fractions showing >95% purity by HPLC (C18 column, UV detection at 254 nm) .

For challenging separations, reverse-phase HPLC with 0.1% trifluoroacetic acid in water/acetonitrile can resolve closely eluting impurities.

Advanced: How can researchers resolve contradictions in pharmacological data obtained from different receptor-response models for this compound?

Discrepancies often arise from methodological differences, such as receptor expression systems (e.g., HEK293 vs. CHO cells) or agonist/antagonist assay protocols. To reconcile results:

- Meta-analysis : Compare datasets using standardized metrics (e.g., EC50 normalization) to account for variability in receptor density or coupling efficiency .

- Cross-validation : Validate findings in native tissue models (e.g., neuronal preparations) to confirm target relevance.

- Methodological transparency : Document assay conditions (e.g., buffer composition, incubation time) to identify confounding factors .

Advanced: What computational strategies are effective in predicting the interaction of this compound with biological targets, and how do methodological choices affect model outcomes?

Hybrid approaches combining molecular docking and machine learning (ML) are promising:

- Docking studies : Use software like AutoDock Vina to predict binding affinities to sulfonyl-sensitive receptors (e.g., GPCRs).

- ML models : Train on datasets like Saito et al.’s receptor-odorant profiles to extrapolate structure-activity relationships .

Key considerations : - Feature selection : Chemical descriptors (e.g., logP, topological polar surface area) must align with biological endpoints.

- Model validation : Cross-check predictions with wet-lab assays (e.g., calcium flux assays) to avoid overfitting .

Basic: What spectroscopic methods are most reliable for structural confirmation of this compound, and what key spectral markers should be prioritized?

- NMR :

- Mass spectrometry : ESI-MS should show [M+H]+ ion at m/z 255.1 (C10H14N2O2S). High-resolution MS (HRMS) validates molecular formula (error < 2 ppm).

Advanced: In cross-study comparisons, how should researchers adjust for variability in experimental protocols when analyzing the compound’s bioactivity data?

- Normalization : Express activity metrics (e.g., IC50) relative to positive controls (e.g., reference antagonists) to mitigate inter-lab variability.

- Statistical harmonization : Apply mixed-effects models to account for batch effects or instrument differences.

- Protocol alignment : Adopt community standards (e.g., NIH Assay Guidance Manual) for critical parameters like cell passage number or compound solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。